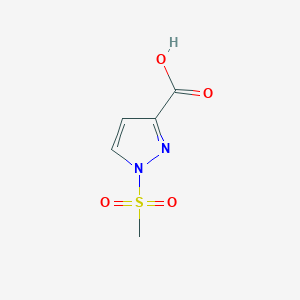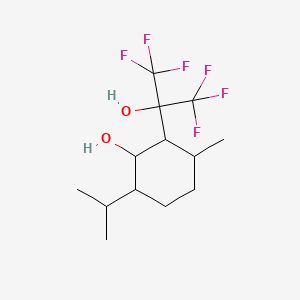
3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone is a fluorinated organic compound with the molecular formula C3F6O5S2. This compound is notable for its high fluorine content and unique structural features, which make it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone typically involves the reaction of hexafluoropropylene oxide with sulfur dioxide in the presence of a catalyst. The reaction conditions often require low temperatures and controlled environments to ensure the stability of the intermediate products and the final compound.
Analyse Des Réactions Chimiques
3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield thiol or sulfide derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The pathways involved in these interactions are often related to the compound’s ability to form strong bonds with other elements, such as carbon, oxygen, and sulfur.
Comparaison Avec Des Composés Similaires
3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone can be compared with other fluorinated compounds, such as:
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: This compound has a similar high fluorine content but differs in its structural features and applications.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated compound with distinct properties and uses in different fields.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it suitable for specialized applications in various scientific and industrial domains.
Propriétés
Numéro CAS |
82727-20-6 |
|---|---|
Formule moléculaire |
C3F6O5S2 |
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
3,3,4,4,5,5-hexafluoro-1,2,6-oxadithiane 2,2,6,6-tetraoxide |
InChI |
InChI=1S/C3F6O5S2/c4-1(5)2(6,7)15(10,11)14-16(12,13)3(1,8)9 |
Clé InChI |
PBKGPRZNFXSZDR-UHFFFAOYSA-N |
SMILES canonique |
C1(C(S(=O)(=O)OS(=O)(=O)C1(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)



![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)


![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)
